Carbon-13C tetrabromide

Catalog No.
S1936774
CAS No.
72802-79-0
M.F
CBr4
M. Wt
332.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbon-13C tetrabromide

CAS Number

72802-79-0

Product Name

Carbon-13C tetrabromide

IUPAC Name

tetrabromo(113C)methane

Molecular Formula

CBr4

Molecular Weight

332.62 g/mol

InChI

InChI=1S/CBr4/c2-1(3,4)5/i1+1

InChI Key

HJUGFYREWKUQJT-OUBTZVSYSA-N

SMILES

C(Br)(Br)(Br)Br

Canonical SMILES

C(Br)(Br)(Br)Br

Isomeric SMILES

[13C](Br)(Br)(Br)Br

Carbon-13C tetrabromide, also known as carbon tetrabromide or tetrabromomethane, is a chemical compound with the formula CBr₄. It is a colorless to yellow-brown crystalline solid that has a distinctive odor. This compound is notable for its tetrahedral molecular geometry, where the carbon atom is at the center, surrounded symmetrically by four bromine atoms. Carbon tetrabromide has a molar mass of 331.63 g/mol, a melting point of approximately 91.0 °C, and a boiling point of 189.5 °C . It is insoluble in water and has a density of 2.961 g/cm³ at 100 °C .

  • Appel Reaction: It is commonly used in the Appel reaction, where it reacts with triphenylphosphine to convert alcohols into alkyl bromides. The reaction mechanism involves the formation of an intermediate that ultimately leads to the substitution of the hydroxyl group with a bromine atom .
  • Corey–Fuchs Reaction: Similar to the Appel reaction, carbon tetrabromide is also utilized in the Corey–Fuchs reaction for converting aldehydes into terminal alkynes .
  • Bromination of Methane: Carbon tetrabromide can be synthesized through the bromination of methane, where bromine reacts with methane to produce various brominated products, including carbon tetrabromide as a major product .

Carbon tetrabromide exhibits significant biological activity, notably as a toxic agent. It can cause serious health hazards upon exposure through inhalation, ingestion, or skin contact. The compound is metabolized in vitro to produce carbon monoxide, although its in vivo significance remains unclear. Its interaction with cytochrome P450 enzymes under anaerobic conditions leads to complex formation that can have toxicological implications . Due to these properties, it is essential to handle carbon tetrabromide with caution.

The synthesis of carbon tetrabromide can be achieved through several methods:

  • Bromination of Methane: This method involves the reaction of methane with bromine or hydrogen bromide under UV light or heat:
    CH4+2Br2CBr4+2HBrCH_4+2Br_2\rightarrow CBr_4+2HBr
  • Halogen Exchange: A more economical method involves reacting carbon tetrachloride with aluminum bromide:
    4AlBr3+3CCl44AlCl3+3CBr44AlBr_3+3CCl_4\rightarrow 4AlCl_3+3CBr_4
    This reaction occurs at elevated temperatures (around 100 °C) and yields carbon tetrabromide efficiently .

Carbon tetrabromide has various industrial and laboratory applications:

  • Solvent: Although not as common as its chloro analogue, it serves as a solvent for greases, waxes, and oils.
  • Polymerization Agent: It is used in the rubber and plastic industries for blowing and vulcanization processes.
  • Intermediate in Agrochemicals: Carbon tetrabromide acts as an intermediate in the synthesis of agrochemicals.
  • Sedative: Historically, it has been used as a sedative due to its pharmacological properties.
  • Fire-resistant Chemicals: Its non-flammable nature makes it suitable for producing fire-resistant materials .

Studies on carbon tetrabromide interactions focus on its metabolic pathways and toxicological effects. Research indicates that it forms complexes with cytochrome P450 enzymes under anaerobic conditions, which may lead to harmful metabolic byproducts such as carbon monoxide . The compound's toxicity necessitates further investigation into its environmental impact and safety measures during handling.

Carbon tetrabromide belongs to a class of tetrahalomethanes that includes compounds like carbon tetrachloride and carbon trifluoride. Below is a comparison highlighting its uniqueness:

CompoundMolecular FormulaBoiling Point (°C)Toxicity LevelUses
Carbon TetrabromideCBr₄189.5Highly toxicSolvent, sedative, polymerization
Carbon TetrachlorideCCl₄76.7Moderately toxicSolvent for organic compounds
Carbon TrifluorideCF₃Cl-23.9Low toxicityRefrigerant, solvent

Carbon tetrabromide's high toxicity and specific applications differentiate it from similar compounds like carbon tetrachloride and carbon trifluoride, which have varying degrees of toxicity and different industrial uses .

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

Carbon-13C tetrabromide

Dates

Modify: 2023-08-16

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